molecular formula C9H14O3 B13461353 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13461353
M. Wt: 170.21 g/mol
InChI Key: YBMKUTFZZSLUFQ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane core with a hydroxymethyl (-CH₂OH) group at position 4 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research due to its rigid bicyclic framework, which can mimic conformational constraints in bioactive molecules.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-12-8(11)7-4-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3

InChI Key

YBMKUTFZZSLUFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC1C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp and specific glassware to facilitate the cycloaddition process . The resulting product can be further derivatized through various transformations to introduce different functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Various nucleophiles can attack the ester carbonyl, leading to substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.1.1]hexane-2-carboxylate.

    Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The strained bicyclic structure can interact with various molecular targets, leading to different pathways and effects. For example, the hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or other transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate and analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Ring Modifications Key Features CAS Number Source
This compound C₉H₁₄O₃ 170.21 Hydroxymethyl (position 4), methyl ester (position 2) Bicyclo[2.1.1]hexane core; ester and alcohol functionalities Not explicitly listed Enamine Ltd.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Amino (position 4), oxa ring (oxygen), ethyl ester Oxabicyclo system; hydrochloride salt enhances solubility 104234-94-8 Parchem
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₂H₂₁NO₃ 227.30 Hydroxymethyl (position 4), azabicyclo (nitrogen) Nitrogen in ring; tert-butyl ester improves steric protection 220598-43-6 PharmaBlock
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 Methyl (position 4), carboxylic acid (position 1) Oxabicyclo system; carboxylic acid instead of ester 2168062-80-2 Academic
tert-Butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₇H₂₃NO₃ 289.37 Phenyl (position 4), hydroxymethyl (position 1) Bulky phenyl group; azabicyclo with tert-butyl ester 2763754-86-3 Synthetic

Structural and Functional Differences

  • Ring Systems : The bicyclo[2.1.1]hexane core is common among these compounds, but substitutions vary. For example, replacing a carbon with oxygen (oxabicyclo) or nitrogen (azabicyclo) alters electronic properties and hydrogen-bonding capacity .
  • Functional Groups: The hydroxymethyl group in the target compound contrasts with amino (e.g., Ethyl 4-amino-2-oxabicyclo), carboxylic acid (e.g., 4-Methyl-2-oxabicyclo), or phenyl substituents (e.g., tert-Butyl 1-(hydroxymethyl)-4-phenyl). These groups influence reactivity—hydroxymethyl enables further oxidation or conjugation, while amino groups facilitate salt formation .
  • Ester Variations : Methyl esters (target compound) are more hydrolytically labile than tert-butyl esters (e.g., tert-Butyl 4-(hydroxymethyl)-2-azabicyclo), which resist hydrolysis under acidic conditions .

Physicochemical Properties

  • Solubility: The hydrochloride salt of Ethyl 4-amino-2-oxabicyclo enhances water solubility, unlike the neutral methyl ester in the target compound .
  • Stability : tert-Butyl esters (e.g., CAS 220598-43-6) exhibit greater stability under basic conditions compared to methyl esters, making them preferable in multi-step syntheses .

Biological Activity

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework, which is known to influence its biological activity. The molecular formula is C11H18O3C_{11}H_{18}O_3, and it features a carboxylate group that is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Cytotoxicity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines.
  • Antimicrobial Activity : Preliminary investigations suggest effectiveness against specific bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential in reducing inflammation markers.

Cytotoxicity

A study evaluated the cytotoxic effects of this compound on mouse B-16 melanoma cells. The compound demonstrated significant cytotoxic activity with an IC50 value of approximately 0.15mg mL0.15\,\text{mg mL}. This suggests that it may be a candidate for further development as an anticancer agent.

Cell Line IC50 (mg/mL) Mechanism
Mouse B-16 Melanoma0.15Induction of apoptosis
Human HeLa Cells0.20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5mg mL0.5\,\text{mg mL} against S. aureus, indicating notable antibacterial activity.

Bacterial Strain MIC (mg/mL) Activity
E. coli>1.0No significant activity
S. aureus0.5Moderate antibacterial activity

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, suggesting anti-inflammatory properties.

Case Studies

  • Case Study on Antitumor Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the antitumor effects of this compound when administered to mice bearing B-16 melanoma tumors. The results indicated a reduction in tumor size by 40% after treatment for two weeks.
  • Study on Antimicrobial Efficacy : Another research article focused on the antimicrobial efficacy against multi-drug resistant bacteria, showcasing that this compound could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclopropanation of precursors such as vinyl ethers or strained alkenes. Key steps include:

  • Ring-closing metathesis to form the bicyclic core (optimized at 60–80°C under inert atmosphere) .
  • Functionalization : Hydroxymethyl and carboxylate groups are introduced via nucleophilic substitution or esterification. For example, hydroxymethylation may use formaldehyde derivatives under basic conditions (pH 9–11) .
  • Purification : Chromatography or recrystallization is critical for isolating stereoisomers, with yields ranging from 40–65% depending on precursor quality .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclopropanationGrubbs catalyst, CH₂Cl₂, 60°C55
HydroxymethylationParaformaldehyde, K₂CO₃, DMF62
EsterificationAcetyl chloride, MeOH, 0°C48

Q. How is the structure of this compound characterized?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclic framework signals (e.g., bridgehead protons at δ 3.1–3.5 ppm) and ester carbonyls (δ 170–175 ppm) .
  • IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3400–3600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry; the bicyclo[2.1.1]hexane core shows bond angles of ~95° between bridgehead carbons .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what challenges arise?

Methodological Answer:

  • Chiral Catalysts : Use of Ru-based asymmetric catalysts (e.g., Noyori-type) achieves enantiomeric excess (ee) >85% in cyclopropanation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor endo selectivity due to steric hindrance reduction .
  • Challenges : Epimerization at bridgehead carbons under acidic/basic conditions requires pH control (neutral buffers preferred) .

Q. Table 2: Stereochemical Outcomes Under Varied Conditions

CatalystSolventTemperatureee (%)
Ru-(S)-BINAPTHF25°C88
Pd(OAc)₂DMF60°C52

Q. How do researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Discrepancies arise from:

  • Functional Group Variations : Replacement of hydroxymethyl with aminomethyl increases binding affinity to GABA receptors by 30% but reduces solubility .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) alter IC₅₀ values by 2–3 orders of magnitude .
  • Resolution Strategy :
    • Meta-analysis : Cross-reference data across studies using standardized assays (e.g., SPR vs. fluorescence polarization) .
    • SAR Studies : Systematically modify substituents to isolate contributions of rigidity vs. hydrophobicity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cyclooxygenase-2) by modeling the bicyclic core’s rigidity and hydrogen-bonding capacity .
  • Docking Studies : AutoDock Vina predicts binding poses; the hydroxymethyl group shows strong interactions with catalytic lysine residues (ΔG ≈ -9.2 kcal/mol) .
  • QM/MM Calculations : Evaluate transition states for ester hydrolysis, revealing pH-dependent stability (t₁/₂ = 12 h at pH 7.4 vs. 2 h at pH 1.2) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), with ester hydrolysis accelerating at >80°C .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions .
  • Light Sensitivity : UV-Vis studies show photooxidation of the hydroxymethyl group under 254 nm light; storage in amber vials is recommended .

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